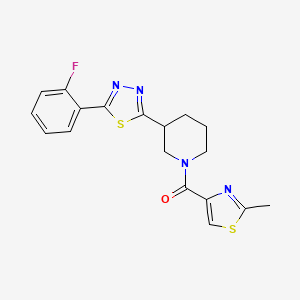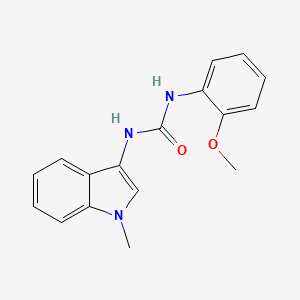![molecular formula C9H12Cl3N3 B2538592 2-(5-Chlor-1H-benzo[d]imidazol-2-yl)ethanamin Dihydrochlorid CAS No. 91003-86-0](/img/structure/B2538592.png)
2-(5-Chlor-1H-benzo[d]imidazol-2-yl)ethanamin Dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C9H10ClN3. This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .
Wissenschaftliche Forschungsanwendungen
2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
It is known that imidazole derivatives, which this compound is a part of, are key components to functional molecules used in a variety of everyday applications .
Mode of Action
It is known that imidazole derivatives can have a variety of interactions with their targets, depending on the specific functional groups present .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical processes .
Pharmacokinetics
The compound is a solid at room temperature, which may impact its bioavailability .
Result of Action
It is known that imidazole derivatives can have a variety of effects, depending on their specific structure and the targets they interact with .
Biochemische Analyse
Biochemical Properties
It is known that benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
Some benzimidazole derivatives have shown antiproliferative effects .
Molecular Mechanism
Some benzimidazole derivatives have been reported to undergo copper-catalyzed [3 + 2] cycloaddition reactions .
Temporal Effects in Laboratory Settings
Some benzimidazole derivatives have shown enhanced antibacterial activity over time .
Transport and Distribution
Some benzimidazole derivatives have shown strong affinity to serum albumin, which serves as a carrier protein, aiding in the transport of the complex to its target site .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-1H-benzimidazole with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of continuous flow reactors and other advanced manufacturing techniques may also be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the benzimidazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: N-oxides of the benzimidazole derivative.
Reduction: Reduced forms of the benzimidazole derivative.
Substitution: Various substituted benzimidazole derivatives, depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanol
- 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)acetic acid
- 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)propanoic acid
Uniqueness
Compared to similar compounds, 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine group. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
2-(6-chloro-1H-benzimidazol-2-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3.2ClH/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11;;/h1-2,5H,3-4,11H2,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOYUNGLAMIHQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2,5-dioxopyrrolidin-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2538513.png)
![2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2538516.png)
![tert-Butyl (1R,4R,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2538518.png)
![3-(2-methoxyethyl)-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2538520.png)



![1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]-4-benzylpiperidine](/img/structure/B2538524.png)

![N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2538526.png)
![2-Bromo-1-[4-(difluoromethoxy)phenyl]propan-1-one](/img/structure/B2538527.png)

![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide](/img/structure/B2538529.png)

